

Crystal Structure Analysis of 4-Nitroaniline Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitroaniline Hydrochloride

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This technical guide provides an in-depth analysis of the crystal structure of **4-Nitroaniline Hydrochloride** ($C_6H_7ClN_2O_2$), a compound of interest in various chemical and pharmaceutical research fields. The document outlines the crystallographic data, experimental methodologies for its synthesis and structure determination, and a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of **4-Nitroaniline Hydrochloride** has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group $P2_1/c$ or $P12_1/n1$ (No. 14), which are standard notations for the same space group.^{[1][2]} The asymmetric unit contains one 4-nitroanilinium cation and one chloride anion.^[1] The crystallographic data from two independent studies are summarized below for comparative analysis.

Parameter	Ploug-Sørensen & Andersen (1982)[2]	Refinement Study (2005)[1][3]
Chemical Formula	$C_6H_7N_2O^+ \cdot Cl^-$	$C_6H_7ClN_2O_2$
Formula Weight	174.59	174.58
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P12 ₁ /n1 (No. 14)
a (Å)	4.9794(5)	4.9807(6)
b (Å)	16.331(2)	16.344(2)
c (Å)	10.282(1)	9.342(1)
β (°) **	115.01(1)	93.87(1)
Volume (Å ³)	Not Reported	758.7
Z	4	4
Calculated Density (Mg m ⁻³) **	1.530	Not Reported
Temperature (K)	Not Reported	293
R-factor (Rgt(F))	0.073	0.028
wRref(F ²)	Not Reported	0.079

Experimental Protocols

Synthesis and Crystallization

Method 1: Unexpected By-product Formation[1]

This method yielded pale yellow prismatic crystals of **4-Nitroaniline Hydrochloride** as an unexpected by-product during the synthesis of $(4-NO_2C_6H_4NH_3)_2MnCl_4$.

- **Dissolution:** Dissolve 4-Nitrophenylamine (2.722 g, 19.7 mmol) in concentrated hydrochloric acid (20 mmol, 37%) with stirring under a nitrogen atmosphere at 70 °C.

- Addition: Gradually add a solution of manganese(II) chloride tetrahydrate (1.982 g, 10 mmol) in concentrated aqueous hydrochloric acid (20 ml, 37%) to the above solution while stirring under nitrogen.
- Heating and Cooling: Allow the resulting solution to stand at 70 °C for two hours. Subsequently, cool it slowly to 40 °C at a rate of 5 K/h without stirring.
- Crystal Growth: Maintain the solution at 40 °C for twelve hours to allow for the growth of long, pale yellow prismatic crystals.
- Harvesting: Harvest the crystals of **4-Nitroaniline Hydrochloride**. The reported yield was 0.263 g.

Method 2: General Synthesis[4]

This protocol describes a more direct synthesis of **4-Nitroaniline Hydrochloride**.

- Reaction Setup: To a 0.6 mL THF solution containing the nitro compound (2 mmol), add Fe(acac)₃ (10 mol%, 70 mg) and TMDS (1.5 eq., 0.53 mL).
- Heating: Heat the reaction mixture under constant stirring for 24 hours.
- Precipitation: Upon completion, dilute the reaction mixture with a minimal amount of Et₂O. Add a solution of Et₂O with HCl (2 equivalents) dropwise until a precipitate is observed.
- Stirring and Filtration: Continue stirring for 5 minutes after precipitation begins, then filter the mixture.
- Washing and Drying: Wash the precipitate several times with Et₂O and dry to obtain **4-Nitroaniline Hydrochloride**.

X-ray Diffraction Analysis

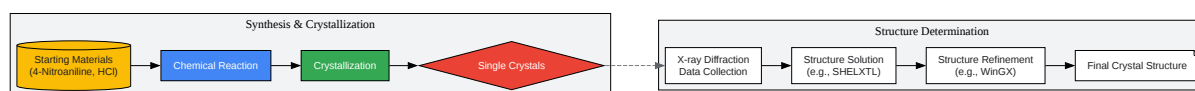
The determination of the crystal structure involves single-crystal X-ray diffraction.[1][2]

- Data Collection: Mount a suitable single crystal on a diffractometer. Data collection is typically performed using graphite-monochromatized Mo K α radiation.[2] A Bruker P4 diffractometer with a ω scan mode has been used.[1]

- **Structure Solution and Refinement:** The collected diffraction data is then used to solve and refine the crystal structure. Software packages such as SHELXTL and WinGX are commonly employed for this purpose.[1] The final structure is refined to a satisfactory R-factor.

Visualizing the Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of **4-Nitroaniline Hydrochloride**.



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Caption: Experimental workflow for **4-Nitroaniline Hydrochloride** crystal analysis.

Structural Insights

The crystal structure of **4-Nitroaniline Hydrochloride** consists of layers of 4-nitroanilinium cations that encapsulate the chloride ions.[1] The phenyl ring and the nitrogen atoms of the nitro and amino groups are nearly coplanar.[1] The structure is stabilized by N-H...Cl, C-H...Cl, and C-H...O hydrogen bonds.[1] A comparison of the bond lengths and angles in **4-Nitroaniline Hydrochloride** with those in neutral 4-nitroaniline reveals that the quinonoid character present in the neutral molecule is absent in the hydrochloride salt.[2] The C(1)-N(1) (amino) and C(4)-N(2) (nitro) bonds are longer in the hydrochloride form.[2]

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